

Independent Verification of IMGN151's Therapeutic Potential: A Comparative Guide

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Compound of Interest

Compound Name: AMG-151

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This guide provides an objective comparison of the therapeutic potential of IMGN151, a novel antibody-drug conjugate (ADC), with the established alternative, mirvetuximab soravtansine. The information presented is based on publicly available preclinical and clinical data to support independent verification and inform research and development decisions.

Introduction to IMGN151 and Folate Receptor Alpha (FR α)

IMGN151, also known as opugotamig olatansine, is a next-generation antibody-drug conjugate targeting folate receptor alpha (FR α).^[1] FR α is a glycosylphosphatidylinositol-anchored protein that is overexpressed in a variety of epithelial malignancies, including ovarian, endometrial, and triple-negative breast cancer, while having limited expression in normal tissues, making it an attractive target for cancer therapy.^[2] IMGN151 is engineered with a biparatopic antibody that targets two distinct epitopes of FR α , conjugated to the maytansinoid derivative DM21 via a cleavable peptide linker.^{[2][3]} This design aims to enhance its therapeutic window and efficacy, particularly in tumors with low to medium FR α expression.^{[2][4]}

Comparative Analysis: IMGN151 vs. Mirvetuximab Soravtansine

Mirvetuximab soravtansine (IMGN853) is an established FR α -targeting ADC that has undergone extensive clinical evaluation.^[2] The following sections compare the preclinical and clinical data of IMGN151 with this key alternative.

Preclinical Performance

Preclinical studies have demonstrated several potential advantages of IMGN151 over mirvetuximab soravtansine. These findings are summarized in the tables below, based on data presented at the American Association for Cancer Research (AACR) Annual Meeting.^{[2][3][4]}

Table 1: In Vitro Cytotoxicity against FR α -Expressing Cell Lines^[2]

Cell Line FR α Expression	Comparative Activity of IMGN151
High	Similar to mirvetuximab soravtansine
Medium	Up to 200 times more active than mirvetuximab soravtansine

Table 2: In Vivo Efficacy in Human Tumor Xenograft Models^[2]

FR α Expression Level	IMGN151 Antitumor Activity
High (KB, H-score of 300)	Complete tumor regression
Medium (Igrov-1, H-score of 140)	Complete tumor regression
Medium (Ishikawa, H-score of 100)	Complete tumor regression
Low (Ov-90, H-score of 30)	Complete tumor regression

Table 3: Pharmacokinetic and Mechanistic Advantages of IMGN151^{[3][4]}

Parameter	IMGN151 Advantage over Mirvetuximab Soravtansine
Antibody Binding & Payload Delivery	100% boost in medium FRα-expressing cells
170% boost in high FRα-expressing cells	
ADC Half-Life (in cynomolgus monkeys)	Increased by 60 hours
Conjugate Exposure (in vivo)	Increased by 40%
Bystander Killing Activity	Notably stronger in mixed cultures of target-positive and negative cells

Clinical Trial Overview

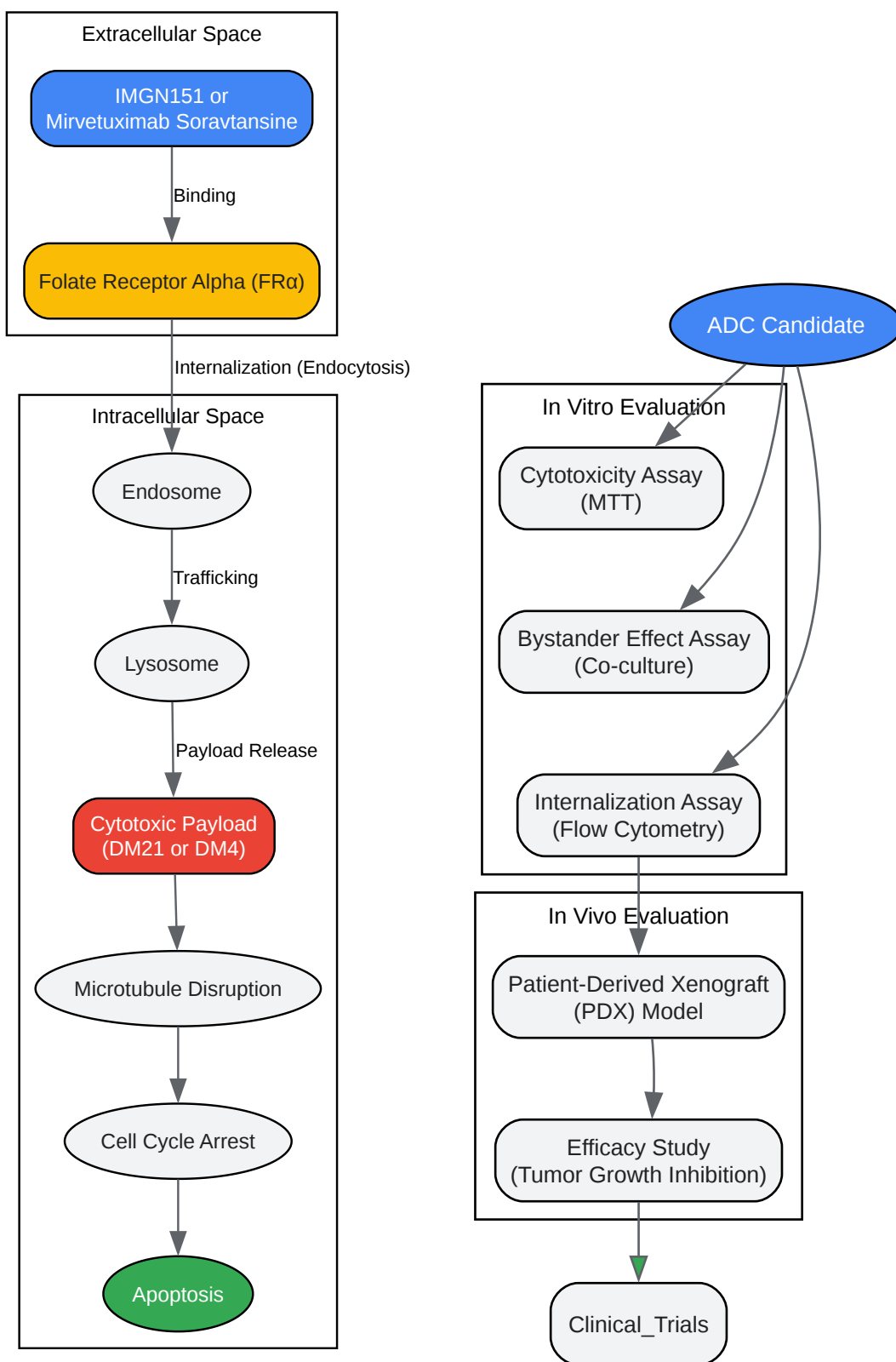
Both IMGN151 and mirvetuximab soravtansine have been evaluated in clinical trials. A high-level comparison of their key studies is presented below.

Table 4: Comparison of Key Clinical Trials

Feature	IMGN151 (NCT05527184) [5] [6] [7] [8]	Mirvetuximab Soravtansine (SORAYA, NCT04296890) [9] [10] [11] [12] [13]
Phase	Phase 1	Phase 2
Status	Recruiting	Completed
Study Design	Open-label, dose-escalation and expansion	Single-arm, open-label
Patient Population	Recurrent endometrial, ovarian, fallopian tube, primary peritoneal, or cervical cancers	Platinum-resistant ovarian, primary peritoneal, or fallopian tube cancer with high FR α expression
Primary Endpoints	Safety, tolerability, recommended Phase 2 dose	Objective Response Rate (ORR)
Intervention	IMGN151 administered intravenously every 3 weeks	Mirvetuximab soravtansine administered intravenously every 3 weeks

Signaling Pathways and Mechanism of Action

The therapeutic effect of IMGN151 and mirvetuximab soravtansine is initiated by their binding to FR α on the tumor cell surface, leading to internalization and subsequent release of their cytotoxic payloads.

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